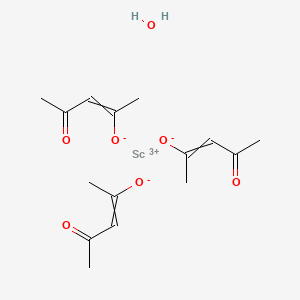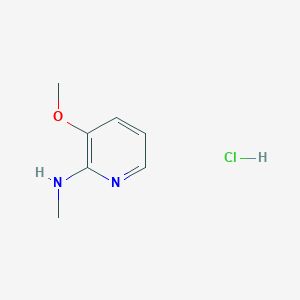
Scandium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scandium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate hydrate is a coordination compound that features scandium in its +3 oxidation state. This compound is known for its unique chemical properties and is often used in various scientific research applications. The compound’s structure includes scandium ions coordinated with acetylacetonate ligands and water molecules, forming a stable hydrate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of scandium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate hydrate typically involves the reaction of scandium salts with acetylacetone in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol. The general reaction can be represented as follows:
ScCl3+3C5H8O2+Base→Sc(C5H7O2)3+BaseCl
The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Scandium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: Reduction reactions can convert the scandium(3+) to lower oxidation states, although this is less common.
Substitution: Ligand substitution reactions can occur, where the acetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various ligands such as phosphines, amines, or other chelating agents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while substitution reactions can produce a variety of scandium complexes with different ligands.
Scientific Research Applications
Scandium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate hydrate is used in a wide range of scientific research applications:
Chemistry: As a catalyst in organic synthesis and polymerization reactions.
Biology: In studies of metal ion interactions with biological molecules.
Medicine: Potential use in radiopharmaceuticals for imaging and therapy.
Industry: As a precursor for the preparation of scandium-containing materials and coatings.
Mechanism of Action
The mechanism by which scandium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate hydrate exerts its effects involves coordination chemistry. The scandium ion forms stable complexes with ligands, which can influence various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Comparison with Similar Compounds
Similar Compounds
Ytterbium(III) 2,4-pentanedionate: Similar coordination compound with ytterbium instead of scandium.
Titanium diisopropoxide bis(acetylacetonate): Another metal acetylacetonate complex with titanium.
Uniqueness
Scandium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate hydrate is unique due to the specific properties of scandium, such as its ionic radius and coordination chemistry. These properties make it particularly useful in certain catalytic and material science applications, where other metal acetylacetonates may not perform as effectively.
Properties
Molecular Formula |
C15H23O7Sc |
|---|---|
Molecular Weight |
360.29 g/mol |
IUPAC Name |
4-oxopent-2-en-2-olate;scandium(3+);hydrate |
InChI |
InChI=1S/3C5H8O2.H2O.Sc/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;1H2;/q;;;;+3/p-3 |
InChI Key |
LDRQBGBMJVMLGE-UHFFFAOYSA-K |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[Sc+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-[(diphenylacetyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12503602.png)
![{[5-(2,4-dioxo-3H-pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy(hydroxy)phosphoryl}oxy([3-fluoro-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy)phosphinic acid](/img/structure/B12503609.png)

![Ethyl 4-amino-6-methyl-2-[5-methyl-4-(4-methylpiperazin-1-yl)-2-phenylthieno[2,3-d]pyrimidin-6-yl]pyrimidine-5-carboxylate](/img/structure/B12503636.png)
![5-[[4-(Diethylamino)phenyl]methylene]-3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-thiazolidinedione](/img/structure/B12503638.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12503644.png)
![Tert-butyl [1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)piperidin-3-yl]carbamate](/img/structure/B12503645.png)
![N-{4-[(naphthalen-1-ylmethyl)amino]phenyl}acetamide](/img/structure/B12503648.png)


![3-(2-Carboxyethyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium iodide](/img/structure/B12503653.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12503658.png)

![3-(4-{[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}phenyl)prop-2-enoic acid](/img/structure/B12503671.png)
